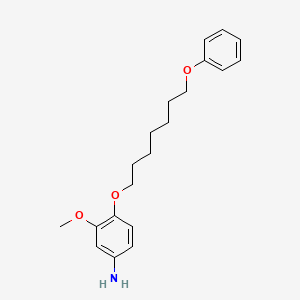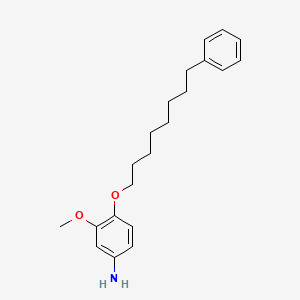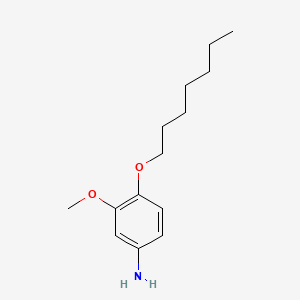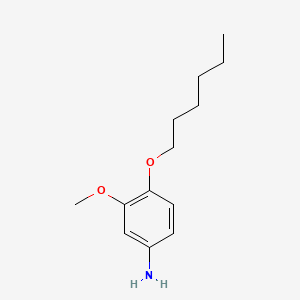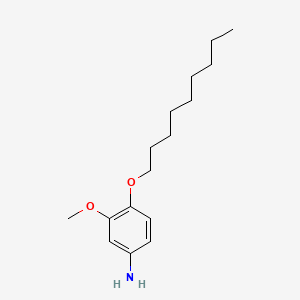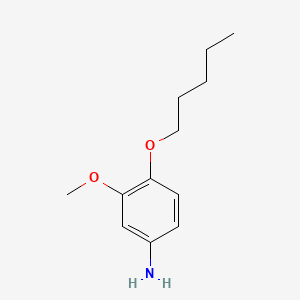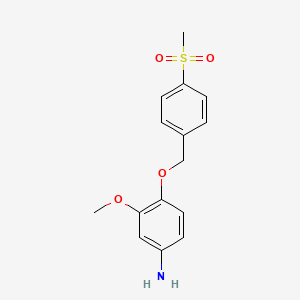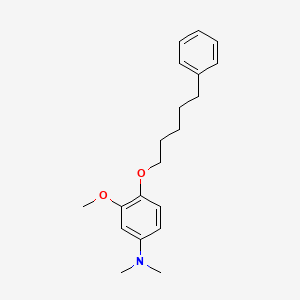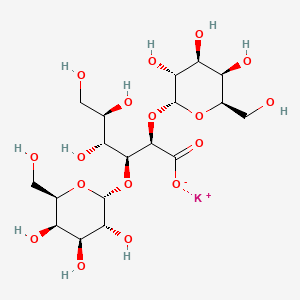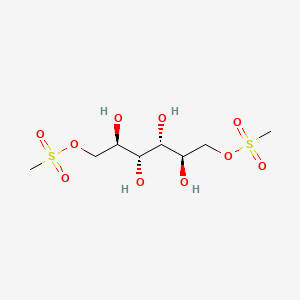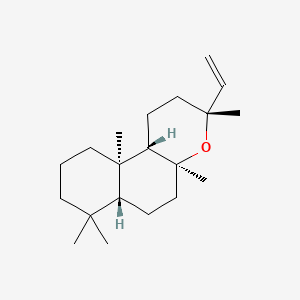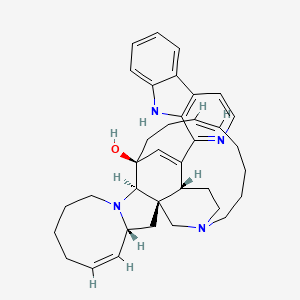
Mebutamate
Descripción general
Descripción
Mebutamate, also known by trade names such as Capla and Dormate, is an anxiolytic and sedative drug with antihypertensive effects of the carbamate class . It has effects comparable to those of barbiturates such as secobarbital, but is only around 1/3 the potency of secobarbital as a sedative . Side effects include dizziness and headaches .
Molecular Structure Analysis
Mebutamate has a molecular formula of C10H20N2O4 . Its average mass is 232.277 Da and its mono-isotopic mass is 232.142303 Da . The IUPAC name for Mebutamate is 2-sec-Butyl-2-methylpropane-1,3-diyl dicarbamate .
Physical And Chemical Properties Analysis
Mebutamate is a small molecule . It has a chemical formula of C10H20N2O4 . Its average mass is 232.2768 and its mono-isotopic mass is 232.142307138 .
Aplicaciones Científicas De Investigación
Metabolism Study
Mebutamate is rapidly absorbed into the bloodstream of humans, reaching a peak concentration between the first and second hours after oral administration . The metabolism of Mebutamate leads to at least three urinary end-products: unchanged drug present in small quantities, a hydroxylated derivative, 2-methyl-2-(β-hydroxyl-α-methylpropyl)-1,3-propanediol dicarbamate, which is the primary metabolite and a glucuronide conjugate .
Hypotensive Agent
Mebutamate is a centrally acting pressure lowering agent which produces its hypotensive effect by direct action on the brain stem vasomotor centers . The hypotensive action has been demonstrated in normal and hypertensive laboratory animals and in hypertensive humans . The reduction in blood pressure was directly correlated with blood concentration of the drug .
Neurological Impact
Mebutamate reduced the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers of the brain stem . It raised the threshold for pressor responses and also placed a ceiling upon the pressure rises .
Vascular Resistance Reduction
Cross-circulation experiments confirmed the purely central site of action of the drug and showed that the hypotensive effect is produced by a reduction of the vascular peripheral resistance . The hypotensive effect was produced without alteration of the cardiac output, and was apparent in doses that did not produce muscle relaxation or neurological impairment .
Anxiolytic and Sedative Effects
Mebutamate is an anxiolytic and sedative drug with antihypertensive effects of the carbamate class . It has effects comparable to those of barbiturates such as secobarbital, but is only around 1/3 the potency of secobarbital as a sedative .
Side Effects
Side effects of Mebutamate include dizziness and headaches . It’s important to note that all drugs have potential side effects, and these should be considered in the context of the therapeutic benefits.
Mecanismo De Acción
Target of Action
Mebutamate, also known as Mebutamat, primarily targets the GABA A receptor in the central nervous system . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability throughout the nervous system .
Mode of Action
Mebutamate acts via allosteric agonism of the GABA A receptor at the β-subreceptor . This is similar to the action of barbiturates. Allosteric agonism refers to the enhancement of the receptor’s response to its neurotransmitter (in this case, GABA) through the binding of the agonist (Mebutamate) to a site different from the neurotransmitter’s binding site .
Biochemical Pathways
The primary biochemical pathway affected by Mebutamate is the GABAergic pathway . By enhancing the response of the GABA A receptor, Mebutamate increases the inhibitory effects of GABA neurotransmission. This leads to a decrease in neuronal excitability and results in the drug’s anxiolytic, sedative, and antihypertensive effects .
Pharmacokinetics
It is known that mebutamate is rapidly absorbed into the bloodstream after oral administration, reaching peak concentration between the first and second hours .
Result of Action
The molecular and cellular effects of Mebutamate’s action primarily involve the reduction of neuronal excitability. This is achieved through the enhancement of inhibitory GABA neurotransmission. The overall effects of Mebutamate include anxiolysis (reduction of anxiety), sedation, and antihypertension (lowering of blood pressure) .
Safety and Hazards
Mebutamate is a sedative and anxiolytic drug with anti-hypertensive effects . Side effects include dizziness and headaches . The risk or severity of CNS depression can be increased when Mebutamate is combined with other drugs such as 1,2-Benzodiazepine, Acetazolamide, Acetophenazine, Agomelatine, and Alfentanil .
Propiedades
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROTMJVBFSIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023239 | |
| Record name | Mebutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mebutamate | |
CAS RN |
64-55-1 | |
| Record name | Mebutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebutamate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebutamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mebutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
77-79 | |
| Record name | Mebutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mebutamate?
A1: Mebutamate primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []
Q2: How does mebutamate differ from other hypotensive agents in its mechanism?
A2: Unlike many other antihypertensive drugs, mebutamate does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []
Q3: Does mebutamate affect cardiac output while lowering blood pressure?
A3: Studies suggest that mebutamate lowers blood pressure without significantly affecting cardiac output. []
Q4: Does mebutamate have any effect on peripheral blood vessels?
A4: While mebutamate's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []
Q5: Does mebutamate possess any local anesthetic properties?
A6: Studies comparing mebutamate to lidocaine showed that mebutamate does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, mebutamate did not produce these effects. []
Q6: How is mebutamate metabolized in the human body?
A7: Following absorption, mebutamate is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []
Q7: How quickly is mebutamate absorbed after oral administration?
A8: Mebutamate is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []
Q8: In which patient population was mebutamate investigated for its antihypertensive properties?
A9: Mebutamate was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []
Q9: Was mebutamate found to be effective as an antihypertensive agent in clinical trials?
A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of mebutamate. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]
Q10: Were there any observed effects of mebutamate on the electroencephalographic (EEG) sleep profile?
A11: In a study involving healthy, non-insomniac males, mebutamate (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []
Q11: Did mebutamate demonstrate any hypnotic properties in clinical evaluations?
A12: Clinical trials investigated the hypnotic efficacy of mebutamate, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []
Q12: What were the commonly reported side effects associated with mebutamate administration?
A13: Drowsiness was a frequently reported side effect of mebutamate, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]
Q13: How does the structure of mebutamate compare to that of meprobamate, and what are the implications for their activities?
A14: Mebutamate and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. Mebutamate has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]
Q14: What analytical techniques have been employed to quantify mebutamate levels in biological samples?
A15: Gas chromatography (GC) has been widely used for the determination of mebutamate in plasma and urine samples. [, ]
Q15: Were there any alternative methods explored for enhancing the dissolution rate of mebutamate?
A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of mebutamate. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []
Q16: Were there any studies on the potential interaction of mebutamate with drug-metabolizing enzymes?
A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of mebutamate and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



